molecular formula C11H15NO4S B14816659 N-(3-(Cyclopropylmethoxy)-4-hydroxyphenyl)methanesulfonamide

N-(3-(Cyclopropylmethoxy)-4-hydroxyphenyl)methanesulfonamide

Cat. No.: B14816659
M. Wt: 257.31 g/mol
InChI Key: RYJSPEHZFGENIN-UHFFFAOYSA-N
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Description

N-(3-(Cyclopropylmethoxy)-4-hydroxyphenyl)methanesulfonamide is a compound that belongs to the sulfonamide class. Sulfonamides are a group of compounds that contain the sulfonamide functional group, which is characterized by the presence of a sulfonyl group attached to an amine group. These compounds have been widely studied and utilized in various fields due to their diverse biological activities and chemical properties .

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

N-[3-(cyclopropylmethoxy)-4-hydroxyphenyl]methanesulfonamide

InChI

InChI=1S/C11H15NO4S/c1-17(14,15)12-9-4-5-10(13)11(6-9)16-7-8-2-3-8/h4-6,8,12-13H,2-3,7H2,1H3

InChI Key

RYJSPEHZFGENIN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)O)OCC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-(Cyclopropylmethoxy)-4-hydroxyphenyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. One common method is the reaction of 3-(cyclopropylmethoxy)-4-hydroxyaniline with methanesulfonyl chloride in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

N-(3-(Cyclopropylmethoxy)-4-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonamide group, leading to the formation of amines.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-(Cyclopropylmethoxy)-4-hydroxyphenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(Cyclopropylmethoxy)-4-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folate in bacteria. This inhibition leads to a decrease in folate production, ultimately affecting bacterial growth and survival . The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

N-(3-(Cyclopropylmethoxy)-4-hydroxyphenyl)methanesulfonamide can be compared with other sulfonamide compounds such as sulfamethoxazole, sulfadiazine, and sulfamethazine . These compounds share the sulfonamide functional group but differ in their substituents and overall structure. The unique cyclopropylmethoxy and hydroxyphenyl groups in this compound contribute to its distinct chemical and biological properties, making it a valuable compound for specific applications.

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